

# An In-depth Technical Guide to the In Vivo Pharmacokinetics of LB-100

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LB-100   |           |
| Cat. No.:            | B1663056 | Get Quote |

This guide provides a comprehensive overview of the in vivo pharmacokinetics of **LB-100**, a first-in-class small-molecule inhibitor of protein phosphatase 2A (PP2A). The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's behavior in living systems, methodologies for its study, and its mechanism of action.

## Introduction

**LB-100** is an investigational drug that has shown promise in preclinical and clinical studies for the treatment of various cancers.[1] It functions by inhibiting protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, DNA damage response, and apoptosis.[2][3] Dysregulation of PP2A is implicated in the pathology of numerous malignancies, making it a compelling target for cancer therapy.[3] **LB-100** has been evaluated as a monotherapy and in combination with standard anticancer agents, where it has been shown to enhance their cytotoxic effects.[4][5] This guide focuses on the in vivo pharmacokinetic properties of **LB-100**, which are critical for its ongoing clinical development.

# **Mechanism of Action and Signaling Pathways**

**LB-100** is a water-soluble, competitive inhibitor of PP2A.[3][4] By blocking PP2A activity, **LB-100** disrupts the dephosphorylation of key proteins in various signaling cascades, leading to a state of increased cellular stress in cancer cells.[1] This inhibition can sensitize tumor cells to the effects of chemotherapy and radiation.[5][6][7] Recent research has also indicated that **LB-**







**100** is a catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C), suggesting that its antitumor activity may result from the combined suppression of both phosphatases.[4]

The administration of **LB-100**, particularly in conjunction with DNA-damaging agents, triggers a cascade of downstream molecular events. These include the abrogation of cell-cycle checkpoints, induction of mitotic catastrophe, and ultimately, apoptosis.[5][8] Key molecular events following PP2A inhibition by **LB-100** include the sustained phosphorylation of DNA damage response proteins such as BRCA1, Chk2, and yH2AX, as well as the activation of cdc2, leading to premature mitotic entry.[5][9]





Click to download full resolution via product page

Caption: Signaling pathway of LB-100 action.



## In Vivo Pharmacokinetics

The pharmacokinetic profile of **LB-100** has been characterized in a first-in-human, Phase I clinical trial involving patients with relapsed solid tumors.[2] The study found that **LB-100** exhibits a low clearance, a low volume of distribution, and a short half-life.[2] The pharmacokinetics were reported to be similar on Day 1 and Day 3 of treatment.[2]

Recent preclinical data has revealed that **LB-100** is converted to its active form, endothall, through two pathways: a slow spontaneous hydrolysis and a more significant enzymatic conversion.[10] The identification of a specific enzyme responsible for this conversion could serve as a potential biomarker for patient selection in future clinical trials.[10]

The following table summarizes the pharmacokinetic parameters of **LB-100** and its metabolite, endothall, in patients who received **LB-100** at the maximum tolerated dose (MTD) of 2.33 mg/m².[2][11]

| Paramete<br>r                | Subject 1<br>(Day 1) | Subject 1<br>(Day 3) | Subject 2<br>(Day 1) | Subject 2<br>(Day 3) | Subject 3<br>(Day 1) | Subject 3<br>(Day 3) |
|------------------------------|----------------------|----------------------|----------------------|----------------------|----------------------|----------------------|
| Dose<br>(mg/m²)              | 2.33                 | 2.33                 | 2.33                 | 2.33                 | 2.33                 | 2.33                 |
| Apparent<br>CL (L/h/m²)      | 2.5                  | 5.7                  | 2.7                  | 2.4                  | 2.3                  | 2.4                  |
| Apparent<br>Vss (L/m²)       | 0.52                 | 0.7                  | 0.54                 | 0.56                 | 0.43                 | 0.44                 |
| t1/2 (h)                     | 1.1                  | 0.91                 | 1.1                  | 0.99                 | 0.93                 | 0.95                 |
| Endothall<br>Cmax<br>(ng/mL) | <5                   | <5                   | 34.7                 | 23.7                 | 11.3                 | 14.6                 |
| Endothall<br>Tmax (h)        | N/A                  | N/A                  | 4                    | 4                    | 4                    | 4                    |

Data sourced from a Phase I clinical trial.[2][11] CL = Clearance, Vss = Volume of distribution at steady state,  $t_1/2 = half$ -life, Cmax = Maximum concentration, Tmax = Time to maximum



concentration. Endothall concentrations were low, with the maximal concentration observed at the last sampling time point (4 hours), precluding the determination of its elimination half-life.[2]

# **Experimental Protocols**

The primary source of human pharmacokinetic data for **LB-100** is a Phase I, open-label, dose-escalation study (NCT01837667).[2]

- Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and preliminary activity of **LB-100** in patients with progressive solid tumors.[2][12]
- Design: A 3 + 3 dose escalation design was employed.
- Patient Population: Adult patients (≥18 years) with proven progressive solid tumors who had failed standard treatments.[11]
- Treatment Cycle: LB-100 was administered intravenously daily for 3 consecutive days in 21day cycles.[2]
- Formulation: **LB-100** was supplied as a single-use solution.[2]
- Initial Administration: **LB-100** was initially administered in 50 mL of saline over 15 minutes.[2]
- Revised Administration: Due to reversible increases in serum creatinine at the 2.33 mg/m<sup>2</sup> dose level, the administration was changed to 500 mL of normal saline over 2 hours.[2][11]
- Dose Escalation: Seven dose levels were tested, ranging from 0.25 mg/m² to 3.1 mg/m².[11]
  The recommended Phase II dose was determined to be 2.33 mg/m² daily for 3 days every 3 weeks.[2]
- Sampling: Pharmacokinetic data for LB-100 and its metabolite, endothall, were obtained from patients receiving LB-100 at the MTD.[2]
- Analysis: Plasma concentrations of LB-100 and endothall were measured to determine key pharmacokinetic parameters. The maximal concentration of endothall was observed at the last sampling time point (4 hours).[2]





Click to download full resolution via product page

Caption: Workflow of the LB-100 Phase I clinical trial.



## Conclusion

The in vivo pharmacokinetic profile of **LB-100** is characterized by rapid elimination and low distribution. The safety, tolerability, and preliminary evidence of antitumor activity observed in the first-in-human Phase I trial support its continued development, both as a single agent and in combination with other cancer therapies.[2] Understanding the metabolic conversion of **LB-100** to its active form, endothall, presents an opportunity to develop biomarkers for predicting patient response and further optimizing its clinical application.[10] Ongoing and future studies will continue to delineate the clinical utility of this novel PP2A inhibitor in the treatment of various malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant meningioma cells to the therapeutic effects of radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential PMC [pmc.ncbi.nlm.nih.gov]
- 9. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]



- 11. aacrjournals.org [aacrjournals.org]
- 12. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the In Vivo Pharmacokinetics of LB-100]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663056#understanding-the-pharmacokinetics-of-lb-100-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com